molecular formula C12H13NO B13873935 7-ethyl-4-methyl-1H-quinolin-2-one

7-ethyl-4-methyl-1H-quinolin-2-one

Katalognummer: B13873935
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: UTPFURUSGZXKQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-ethyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family This compound is characterized by its quinoline core structure, which consists of a benzene ring fused to a pyridine ring The presence of ethyl and methyl groups at the 7th and 4th positions, respectively, further distinguishes it from other quinolin-2-one derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-4-methyl-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with β-ketoesters under acidic or basic conditions. For instance, the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolin-2-one derivative .

Another approach involves the use of palladium-catalyzed carbonylation reactions. This method employs o-alkenylanilines as starting materials, which undergo carbonylation in the presence of carbon monoxide and a palladium catalyst to form quinolin-2-one derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

7-ethyl-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

The major products formed from these reactions include quinolin-2,4-dione derivatives, aminoquinoline derivatives, and halogenated quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-ethyl-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can disrupt the normal functioning of cells, leading to cell death .

Additionally, quinolin-2-one derivatives can interact with various receptors and ion channels, modulating their activity and affecting cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-ethyl-4-methyl-1H-quinolin-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, allowing for better cell membrane penetration and increased potency in biological assays .

Eigenschaften

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

7-ethyl-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO/c1-3-9-4-5-10-8(2)6-12(14)13-11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14)

InChI-Schlüssel

UTPFURUSGZXKQQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.